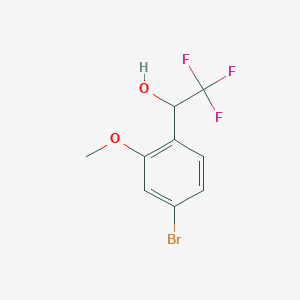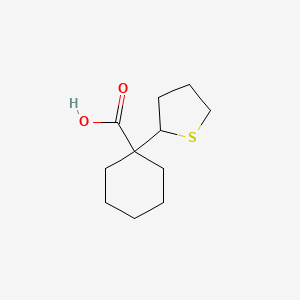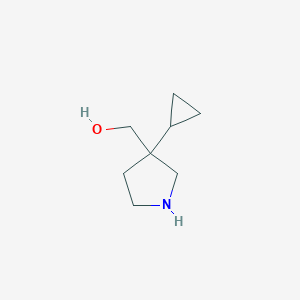
(3-Cyclopropylpyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It features a pyrrolidine ring substituted with a cyclopropyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The cyclopropyl group can be introduced via cyclopropanation reactions, and the hydroxymethyl group can be added through hydroxymethylation reactions.
Industrial Production Methods
Industrial production methods for (3-Cyclopropylpyrrolidin-3-yl)methanol are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions for higher yields and purity, as well as implementing cost-effective and scalable processes.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
(3-Cyclopropylpyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyclopropylpyrrolidin-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various biological targets, which could influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Cyclopropylmethanol: A compound with a cyclopropyl group and a hydroxymethyl group.
Prolinol: A pyrrolidine derivative with a hydroxymethyl group.
Uniqueness
(3-Cyclopropylpyrrolidin-3-yl)methanol is unique due to the combination of the cyclopropyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3-cyclopropylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8(7-1-2-7)3-4-9-5-8/h7,9-10H,1-6H2 |
InChI Key |
ZXCBYOBLKZNLQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCNC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
![3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)
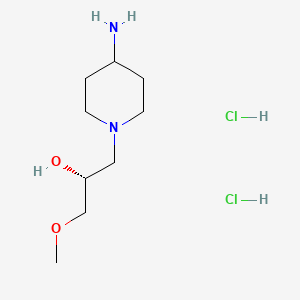
![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)

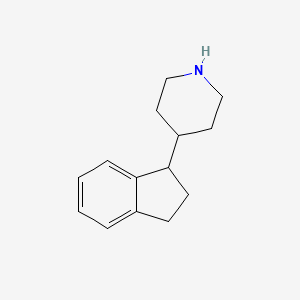
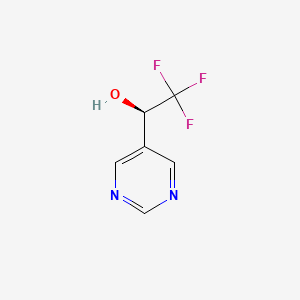
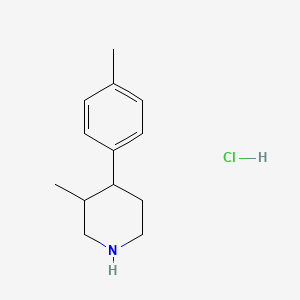
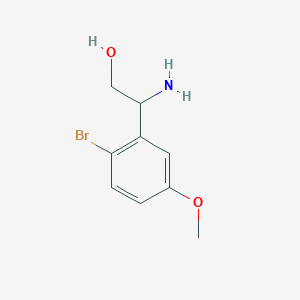
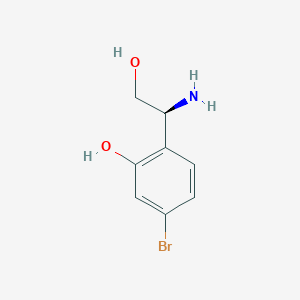

![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
